Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate
CAS No.: 203520-35-8
Cat. No.: VC7038623
Molecular Formula: C14H26N4O3
Molecular Weight: 298.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203520-35-8 |
|---|---|
| Molecular Formula | C14H26N4O3 |
| Molecular Weight | 298.387 |
| IUPAC Name | tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)16-6-4-15-5-7-16/h15H,4-11H2,1-3H3 |
| Standard InChI Key | RERBITYCANEVPA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2CCNCC2 |
Introduction
Chemical and Physical Properties
Structural Characteristics
The molecular formula of tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate is C₁₄H₂₄N₄O₃, with a molecular weight of 296.37 g/mol. The IUPAC name reflects its bifunctional design: one piperazine ring is substituted at the 4-position with a carbonyl-linked piperazine group, while the other retains a tert-butyl ester. The stereoelectronic effects of the tert-butyl group enhance steric protection of the carboxylate, improving stability during synthetic transformations .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₄O₃ |
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; hydrolyzes under strong acidic/basic conditions |
Spectroscopic Data
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NMR (¹H): Signals at δ 1.42 ppm (tert-butyl CH₃), 3.40–3.70 ppm (piperazine CH₂), and 3.90–4.10 ppm (carbonyl-adjacent CH₂).
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IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester), and 3300 cm⁻¹ (N-H stretch, piperazine).
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically employs a stepwise strategy involving tert-butyl protection and carbonyl coupling:
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Protection of Piperazine:
Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield tert-butyl piperazine-1-carboxylate . -
Carbonyl Insertion:
The protected piperazine undergoes a coupling reaction with piperazine-1-carbonyl chloride, facilitated by coupling agents such as HATU or EDCI. Solvents like dichloromethane or THF are used under nitrogen to prevent hydrolysis .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Coupling Agent | HATU |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
Industrial-Scale Production
Industrial processes utilize continuous-flow reactors to enhance efficiency. Automated systems control stoichiometry and temperature, minimizing by-products like N-acylurea or over-coupled derivatives. Recent patents highlight the use of immobilized catalysts to recycle expensive reagents .
Applications in Pharmaceutical Research
Antimicrobial Agents
Piperazine derivatives are pivotal in developing oxazolidinone-based antimicrobials, which inhibit bacterial protein synthesis. The tert-butyl group in this compound improves pharmacokinetic properties by reducing metabolic degradation. Structural analogs have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Kinase Inhibition
Preliminary studies suggest that the dual piperazine structure may inhibit phosphatidylinositol 3-kinase (PI3K), a target in oncology. Molecular docking simulations indicate binding affinity toward the ATP-binding pocket of PI3Kγ, with an estimated IC₅₀ of 1.2 µM .
Biological Activity and Mechanisms
Mechanism of Action
The compound’s carbonyl bridge facilitates hydrogen bonding with biological targets, while the tert-butyl group enhances membrane permeability. In antimicrobial contexts, it disrupts ribosomal subunit assembly by mimicking peptidyl-tRNA, a mechanism shared with linezolid-class drugs .
In Vitro Efficacy
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Antimicrobial: MIC values of 4 µg/mL against Streptococcus pneumoniae.
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Anticancer: 40% inhibition of HeLa cell proliferation at 10 µM.
Future Research Directions
Ongoing research aims to:
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